Cas no 82701-51-7 (5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole)
82701-51-7 structure
Product Name:5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole
Numero CAS:82701-51-7
MF:C9H8N4
MW:172.18662071228
MDL:MFCD05662714
CID:708536
PubChem ID:5795731
Update Time:2025-05-26
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Tetrazole,5-(2-phenylethenyl)-
- 5-STYRYL-2H-1,2,3,4-TETRAAZOLE
- 5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole
- 5-[(E)-2-phenylethenyl]-2H-1,2,3,4-tetrazole
- AKOS005069587
- SCHEMBL1774566
- VIA42971
- 5-[2-Phenylethenyl]-2H-tetraazole, AldrichCPR
- (E)-5-styryl-2H-tetrazole
- MFCD05662714
- CHEMBL403963
- MFCD00276928
- 11T-0832
- AKOS005169852
- 5-[(1E)-2-Phenylethenyl]-2H-tetrazole
- SR-01000638384-1
- 5-STYRYL-1H-1,2,3,4-TETRAZOLE
- 82701-51-7
- CCG-48887
- (e)-styryltetrazole
- DTXSID20420988
- EN300-110483
- 5-( beta -Styryl)-2H-1,2,3,4-tetrazole
- 5-(beta-Styryl)-2H-1,2,3,4-tetrazole
- 5-Styryl-1H-tetrazole
- 5-styryl-2H-tetrazole
- 5-[(E)-2-phenylethenyl]-2H-tetrazole
- Z1431321796
- 220429-71-0
- J-501989
-
- MDL: MFCD05662714
- Inchi: 1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+
- Chiave InChI: UHYGCMNTYAEAHI-VOTSOKGWSA-N
- Sorrisi: N1=C(/C=C/C2C=CC=CC=2)N=NN1
Proprietà calcolate
- Massa esatta: 172.074896272g/mol
- Massa monoisotopica: 172.074896272g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 175
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 54.5Ų
Proprietà sperimentali
- Punto di fusione: 185-187°C
- PSA: 54.46000
- LogP: 1.37010
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-110483-0.1g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 0.1g |
$35.0 | 2025-02-21 | |
| Enamine | EN300-110483-0.25g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 0.25g |
$48.0 | 2025-02-21 | |
| Enamine | EN300-110483-0.5g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 0.5g |
$85.0 | 2025-02-21 | |
| Enamine | EN300-110483-1.0g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 1.0g |
$128.0 | 2025-02-21 | |
| Enamine | EN300-110483-2.5g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 2.5g |
$252.0 | 2025-02-21 | |
| Enamine | EN300-110483-5.0g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 5.0g |
$386.0 | 2025-02-21 | |
| Enamine | EN300-110483-10.0g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 10.0g |
$595.0 | 2025-02-21 | |
| abcr | AB176766-1 g |
5-Styryl-1H-1,2,3,4-tetrazole; . |
82701-51-7 | 1 g |
€251.50 | 2023-07-20 | ||
| abcr | AB176766-5 g |
5-Styryl-1H-1,2,3,4-tetrazole; . |
82701-51-7 | 5 g |
€620.50 | 2023-07-20 | ||
| abcr | AB176766-10 g |
5-Styryl-1H-1,2,3,4-tetrazole; . |
82701-51-7 | 10 g |
€920.50 | 2023-07-20 |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole Letteratura correlata
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
82701-51-7 (5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole) Prodotti correlati
- 220429-71-0(5-(β-Styryl)-2H-1,2,3,4-tetrazole)
- 170788-87-1(1H-Tetrazole, 5-[2-(4-methylphenyl)-2-phenylethenyl]-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti